molecular formula C11H15N B13322884 7-propyl-2,3-dihydro-1H-indole

7-propyl-2,3-dihydro-1H-indole

Cat. No.: B13322884
M. Wt: 161.24 g/mol
InChI Key: VICHOGVZARRRJW-UHFFFAOYSA-N
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Description

Historical Perspectives on the Indoline (B122111) Scaffold in Organic Synthesis

The history of the indoline scaffold is intrinsically linked to the chemistry of indole (B1671886) itself, which began in the mid-19th century with studies on the natural dye indigo. wikipedia.orgcreative-proteomics.com In 1866, Adolf von Baeyer accomplished the reduction of oxindole (B195798) to indole, a foundational step that paved the way for understanding this heterocyclic system. wikipedia.org The development of synthetic methods to create the indole ring, most notably the Fischer indole synthesis developed by Emil Fischer in 1883, was a landmark in organic chemistry. wikipedia.orgcreative-proteomics.comirjmets.com This reaction remains one of the most versatile methods for preparing substituted indoles. researchgate.net

The synthesis of the reduced form, the indoline or 2,3-dihydro-1H-indole scaffold, often proceeds from the corresponding indole derivative. The heterocyclic ring of indole can be reduced using reagents such as zinc in hydrochloric acid or sodium cyanoborohydride in acetic acid to yield the indoline structure. bhu.ac.in Over the decades, numerous synthetic methodologies have been developed, reflecting the scaffold's growing importance. These methods, including the Leimgruber–Batcho and Bartoli indole syntheses, have been adapted to produce a wide array of substituted indoles and, by extension, indolines. wikipedia.orgirjmets.combhu.ac.in The continuous evolution of these synthetic strategies highlights the enduring relevance of the indoline core in organic synthesis.

Significance of the Dihydroindole Core in Contemporary Heterocyclic Chemistry

The 2,3-dihydro-1H-indole core is a "privileged structure" in medicinal chemistry and materials science due to its presence in numerous biologically active compounds and functional materials. researchgate.netresearchgate.net Its structural framework is a key component in a wide range of pharmaceuticals, including agents targeting neurological disorders, cancer, and inflammatory conditions. researchgate.netchemimpex.comchemimpex.com The versatility of the indoline ring allows it to serve as a building block for complex molecules, with derivatives showing potential as antidepressants, antimicrobials, and anticancer agents. creative-proteomics.comijptjournal.com

Dihydroindoles are recognized as promising agents for creating new compounds with neuroprotective and antioxidant properties. mdpi.com In drug discovery, the indoline nucleus is often modified to enhance the efficacy, specificity, and bioavailability of therapeutic agents. chemimpex.comontosight.ai For instance, substituted indolines are crucial intermediates in the synthesis of drugs like Silodosin, an antagonist of the α1a-adrenoceptor used to treat benign prostatic hyperplasia. hsppharma.comchemicalbook.com Beyond pharmaceuticals, the unique electronic properties of indolines make them valuable in materials science for the development of organic semiconductors, dyes, and specialized polymers. chemimpex.com

Structural Attributes and Foundational Reactivity of the Dihydroindole System

The 2,3-dihydro-1H-indole system consists of a benzene (B151609) ring fused to a saturated five-membered pyrrolidine (B122466) ring. This structure is planar and aromatic in the benzene portion, while the five-membered ring is non-aromatic. pageplace.de The nitrogen atom in the ring possesses a lone pair of electrons, which, unlike in aromatic indoles, is not fully delocalized into the π-system and is available for protonation, making indoline more basic than indole. wikipedia.org

The reactivity of the dihydroindole system is distinct from that of indole. The pyrrolidine ring is saturated, so it does not undergo the typical electrophilic substitution seen at the C3 position of indoles. wikipedia.orgbhu.ac.in However, the aromatic benzene ring can undergo electrophilic aromatic substitution. The nitrogen atom acts as a nucleophile and can be readily alkylated or acylated. bhu.ac.insmolecule.com The presence of substituents on either the benzene or the pyrrolidine ring can significantly influence the molecule's reactivity and electronic properties. For example, the presence of a propyl group at the C7 position in 7-propyl-2,3-dihydro-1H-indole influences its lipophilicity and steric profile.

The general physical and chemical properties of this compound are summarized in the table below.

Table 1: Physical and Chemical Properties of this compound

Property Value
Molecular Formula C₁₁H₁₅N
Molecular Weight 161.25 g/mol
CAS Number 1248386-01-7

Data sourced from PubChem and other chemical suppliers. nih.govbldpharm.com

Table 2: Predicted Spectroscopic Data Characteristics

Technique Expected Features
¹H NMR Signals for aromatic protons on the benzene ring, signals for the methylene (B1212753) (-CH₂) protons at C2 and C3 of the dihydropyrrole ring, signals for the propyl group (-CH₂CH₂CH₃), and a signal for the N-H proton.
¹³C NMR Signals for the aromatic carbons, signals for the C2 and C3 carbons of the dihydropyrrole ring, and signals for the carbons of the propyl group.
IR Spectroscopy Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic ring.

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (161.25 g/mol ). |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

7-propyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C11H15N/c1-2-4-9-5-3-6-10-7-8-12-11(9)10/h3,5-6,12H,2,4,7-8H2,1H3

InChI Key

VICHOGVZARRRJW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=CC2=C1NCC2

Origin of Product

United States

Chemical Reactivity and Transformative Processes of 7 Propyl 2,3 Dihydro 1h Indole Analogues

Reactions Involving the Nitrogen Atom (N-1)

The nitrogen atom in the indoline (B122111) ring is a key site for synthetic modifications. Its nucleophilicity can be temporarily masked by protecting groups, which, upon removal, allow for subsequent functionalization, including the formation of new heterocyclic rings.

N-Deprotection and Subsequent Chemical Modifications

The secondary amine of the indoline core is often protected during synthetic sequences to prevent unwanted side reactions. Common protecting groups include acetyl (Ac) and tert-butyloxycarbonyl (Boc). The removal of these groups, or deprotection, is a critical step that unmasks the reactive nitrogen, enabling further chemical transformations.

The N-acetyl group can be removed under basic conditions, for instance, by using potassium carbonate (K2CO3) in methanol (B129727) under reflux, to yield the free N-H indoline. researchgate.net Similarly, the N-Boc group is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), to afford the deprotected indoline derivative. researchgate.net This process is often high-yielding and can be performed without affecting other functional groups on the molecule. researchgate.net

Once deprotected, the nitrogen atom is available for a variety of modifications, most notably N-alkylation. This can be achieved by reacting the indoline with an appropriate alkylating agent, such as an alkyl halide, in the presence of a base. For example, N-alkylation of indoles and related heterocycles has been effectively carried out using potassium hydroxide (B78521) as a base, sometimes in the presence of phase-transfer catalysts like polyethylene (B3416737) glycols. oup.com The use of basic ionic liquids has also been reported as an efficient medium for the N-alkylation of indoles with various alkyl halides. clockss.org

Table 1: Selected N-Deprotection and N-Alkylation Reactions of Indoline Analogues
TransformationSubstrate TypeReagents and ConditionsProductYieldReference
N-Ac DeprotectionN-AcetylindolineK₂CO₃, MeOH, refluxFree N-H Indoline95% researchgate.net
N-Boc DeprotectionN-Boc-indolineTrifluoroacetic acid (TFA)Free N-H Indoline82% researchgate.net
N-AlkylationIndole (B1671886)Alkyl halide, [bmIm][OH]N-AlkylindoleGood to Quantitative clockss.org
N-AlkylationIndoleAlkyl halide, powdered KOH, PEG-etherN-AlkylindoleHigh oup.com

Formation of N-Heterocyclic Derivatives

The nucleophilic character of the indoline nitrogen at N-1 allows it to participate in cyclization reactions, leading to the formation of more complex, fused, or spirocyclic N-heterocyclic systems. These transformations are pivotal in building molecular complexity and accessing novel scaffolds.

One prominent example is the synthesis of pyrrolo[1,2-a]indoles. These structures can be formed via intramolecular nucleophilic aromatic substitution, where the indoline nitrogen attacks an electrophilic center on a side chain appended to the benzene (B151609) ring. rsc.org More modern methods involve transition-metal-catalyzed dearomative cyclization reactions. acs.orgbohrium.com For instance, N-heterocyclic carbene (NHC) catalysis can mediate the dearomative amidoacylation of indole derivatives to construct pyrroloindoline frameworks. acs.org

Another significant class of derivatives is spiro[indole-piperidine] compounds. These can be synthesized through metal-catalyzed cycloisomerization of tryptamine-ynamide substrates, where a silver(I) or similar catalyst promotes the formation of the spirocyclic system. chemrxiv.org The formation of a seven-membered azepine ring fused to the indole core has also been achieved through reactions catalyzed by iron(III) chloride, involving the one-pot reaction of an indole derivative with a suitable di-electrophile. nih.gov

Reactivity of the Saturated C2-C3 Bond

The saturated C2-C3 bond in the dihydropyrrole ring imparts reactivity distinct from that of the fully aromatic indole. This bond can be cleaved in ring-opening reactions or dehydrogenated to restore the aromaticity of the pyrrole (B145914) ring.

Ring-Opening and Rearrangement Pathways

Ring-opening reactions of indoline analogues often proceed via cleavage of the bonds around the C2 position. A notable example is the reductive ring-opening of spiro[indole-2,2'-piperidin]-6'-one derivatives. Treatment of these spiro compounds with reducing agents like zinc in acetic acid or catalytic hydrogenation can lead to the opening of the piperidine (B6355638) ring, yielding indoline derivatives with a functionalized alkyl side chain at the C2 position. osti.gov This strategy provides access to 2-substituted indolines that are otherwise difficult to synthesize directly.

Furthermore, donor-acceptor cyclopropanes attached to the indole nucleus can undergo ring-opening reactions. Under Lewis acid catalysis, the cyclopropane (B1198618) ring can be opened by the nucleophilic indole, leading to the construction of fused ring systems like pyrrolo[1,2-a]indoles. sioc-journal.cn Similarly, indoline-2-thiones can act as sulfur nucleophiles to open donor-acceptor cyclopropanes, resulting in γ-indolylthio butyric acid derivatives. acs.org

Aromatization Reactions to Indole Systems

One of the most fundamental transformations of the 2,3-dihydro-1H-indole scaffold is its oxidation, or aromatization, to the corresponding indole. This dehydrogenation reaction re-establishes the aromatic pyrrole ring and is a common final step in many synthetic sequences.

This transformation can sometimes occur spontaneously, especially for indolines substituted with certain activating groups, which may be sensitive to air oxidation during workup or purification. nih.gov However, the reaction is typically carried out using specific oxidizing agents or catalysts. A variety of methods have been developed for this purpose, including the use of transition-metal catalysts. organic-chemistry.org For example, palladium on carbon (Pd/C) can be used for catalytic dehydrogenation. sci-hub.st Copper-catalyzed methods using oxygen as the oxidant are also effective. organic-chemistry.org More recently, transition-metal/quinone complexes have been shown to be effective for the aerobic dehydrogenation of indolines to indoles. organic-chemistry.org

Table 2: Selected Methods for Aromatization of Indolines to Indoles
Catalyst/ReagentConditionsSubstrate ScopeReference
Copper CatalystO₂, TEMPO (additive), THF, rtVarious indolines organic-chemistry.org
Praseodymium CatalystAerobic, mild conditionsSaturated N-heterocycles organic-chemistry.org
Transition-metal/quinone complexAerobic3° Indolines organic-chemistry.org
Palladium on Carbon (Pd/C)Hydrogenation conditions (can cause oxidation)N-benzylindoline sci-hub.st
Iodine/DMSOOxidation/aromatizationTetrahydro indole-2,4-dione rsc.org

Chemical Transformations of the Propyl Side Chain (Position 7)

Direct functionalization of the C7-position on the indole or indoline core is challenging due to the inherent reactivity of the pyrrole ring, which typically directs electrophilic substitution to the C3 position. wikipedia.org However, modern synthetic methods have enabled selective modifications at C7.

A powerful strategy for the functionalization of C7-alkyl indoles involves a C-H borylation/protodeboronation sequence. acs.org This method utilizes an iridium catalyst to achieve a one-pot diboronation at both the C2 and C7 positions. Subsequent selective protodeboronation at the more reactive C2 position leaves a boronic ester at C7. acs.orgnih.gov This C7-boroindole intermediate is highly versatile and serves as a linchpin for further transformations. acs.org

The C7-boronic ester can undergo a variety of cross-coupling reactions. For instance, Suzuki-Miyaura coupling with aryl halides allows for the introduction of aryl groups at the C7 position. acs.org Additionally, the boronic ester can be converted into other functional groups. Oxidation with reagents like aqueous hydrogen peroxide can introduce a hydroxyl group, yielding a 7-hydroxyindole (B18039) derivative. acs.org Halogenation can also be achieved; treatment with copper(II) chloride or bromide introduces a chlorine or bromine atom, respectively, at the C7 position. acs.org While these methods have been primarily developed on C3-alkylindoles, the principles are applicable to C7-propylindoline analogues, providing a pathway to modify the local environment of the propyl side chain or to transform the propyl group itself after initial derivatization of the ring.

Table of Mentioned Compounds

Compound Name
7-propyl-2,3-dihydro-1H-indole
N-acetylindoline
N-tert-butyloxycarbonyl (Boc) indoline
N-alkylindole
Pyrrolo[1,2-a]indole
Spiro[indole-3,4'-piperidine]
Spiro[indole-2,2'-piperidin]-6'-one
γ-indolylthio butyric acid
7-boroindole
7-hydroxyindole
7-bromoindole

Cycloaddition and Annulation Reactions of the Dihydroindole Core

The dihydroindole core is a versatile participant in reactions that build new rings, known as cycloaddition and annulation reactions. These processes are critical for the construction of complex, polycyclic architectures often found in alkaloids and other biologically active compounds.

The dihydroindole nucleus can participate in cycloaddition reactions, where it provides the atoms necessary to form a new ring system. In [4+2] cycloadditions, or Diels-Alder reactions, a four-atom diene system reacts with a two-atom dienophile. Dihydroindole derivatives can be engineered to act as either component. For example, a 2-methylene-2,3-dihydro-1H-indole can act as a diene and react with dienophiles like maleic anhydride (B1165640) to form polycyclic derivatives.

More common are [3+2] cycloadditions, which involve a three-atom component (often a 1,3-dipole) reacting with a two-atom component. The indole/indoline system is a frequent partner in these transformations. Nickel-catalyzed formal [3+2] cycloadditions between N-substituted indoles and donor-acceptor cyclopropanes have been developed to produce cyclopenta[b]indoles with high regio- and diastereoselectivity. mdpi.com Similar strategies have been employed using catalysts based on copper, rhodium, and iridium. mdpi.comresearchgate.net Other three-atom components used in [3+2] cycloadditions with indole derivatives include vinyldiazo compounds and azomethine ylides. mdpi.com Furthermore, domino reactions involving the heterodimerization of two different isocyanides can form a 1,4-diazabutatriene intermediate, which then undergoes an intramolecular [3+2] cycloaddition to furnish pyrrolo[3,4-b]indoles. researchgate.net

Cycloaddition Type Indoline/Indole Reactant Reaction Partner Catalyst/Conditions Product Core Reference
Formal [3+2]N-Substituted IndoleDonor-Acceptor CyclopropaneNi(II) catalystCyclopenta[b]indole mdpi.com
Asymmetric [3+2]Electrophilic IndoleImino EsterPyBidine/Copper catalystPyrrolo[1,2-a]indole researchgate.net
[3+2]2-Isocyanochalcone derivativeIsocyanideThermalPyrrolo[3,4-b]indole researchgate.net

Cascade reactions, or domino reactions, are powerful synthetic sequences where multiple bond-forming events occur in a single pot without isolating intermediates. Indoline derivatives are frequently employed as substrates or are formed as transient intermediates in such cascades, leading to the rapid assembly of complex molecular frameworks. ub.edu

One notable example is the synthesis of N-fused polycyclic indolines through a reduction/cyclization cascade. In this process, a nitro-substituted precursor is reduced with iron under acidic conditions, and the resulting amine intermediate undergoes a dearomatizing cyclization, catalyzed by Cu(OTf)₂ or TfOH, to afford the polycyclic indoline product in good yields. researchgate.net

Gold(I) catalysts have been utilized to trigger a hydroaminative/arylative cascade, efficiently producing a variety of indole-fused skeletons. nih.govrsc.org Another sophisticated cascade involves the reaction of α-imino carbenes (generated from N-sulfonyl-1,2,3-triazoles under Rh(II) catalysis) with Tröger bases. This initiates a sequence of researchgate.netnih.gov-Stevens rearrangement, Friedel–Crafts alkylation, Grob fragmentation, and aminal formation to yield densely functionalized polycyclic indoline-benzodiazepines. nih.gov Furthermore, an alkylative indole dearomatization/intramolecular aza-Friedel–Crafts cascade has been developed using an indole-tethered pyrrole and an alkylating agent to construct tetracyclic indoline systems. acs.org

The table below provides examples of cascade reactions that build upon the indoline framework.

Reaction Name/Type Key Substrates Catalyst/Reagents Key Transformations Product Reference
Reduction/Cyclization CascadeNitro-aryl precursorsFe, acid; Cu(OTf)₂ or TfOHNitro reduction, dearomatizing cyclizationN-fused polycyclic indolines researchgate.net
Alkylation/Aza-Friedel-CraftsIndole-tethered pyrrole, BnINaOᵗBu, Et₃BDearomative C3-alkylation, intramolecular cyclizationTetracyclic indoline acs.org
α-Imino Carbene CascadeTröger base, N-sulfonyl-1,2,3-triazoleRh₂(Piv)₄Stevens rearrangement, Friedel-Crafts, Grob, aminal formationPolycyclic indoline-benzodiazepine nih.gov
Hydroaminative/Arylative CascadeIndole derivativesGold(I) catalystHydroamination, ArylationIndole-fused skeletons nih.govrsc.org

Advanced Spectroscopic and Structural Elucidation Techniques for 7 Propyl 2,3 Dihydro 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules like 7-propyl-2,3-dihydro-1H-indole. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the structure of this compound.

The ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons of the benzene (B151609) ring, the aliphatic protons of the dihydropyrrole ring, and the propyl substituent. The aromatic protons would appear as a set of multiplets in the downfield region (typically δ 6.5-7.5 ppm). The protons at C2 and C3 of the indoline (B122111) ring would likely appear as triplets, integrating to two protons each, in the upfield region. The propyl group would show a triplet for the terminal methyl group, a sextet for the central methylene (B1212753) group, and a triplet for the methylene group attached to the aromatic ring. The N-H proton would likely appear as a broad singlet.

The ¹³C NMR spectrum provides information on the carbon framework. The spectrum would display distinct signals for each of the 11 carbon atoms in the molecule. The aromatic carbons would resonate in the δ 110-150 ppm range. The aliphatic carbons of the indoline ring (C2 and C3) and the propyl group would appear in the upfield region (typically δ 10-50 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic CH 6.5 - 7.2 m
NH Variable br s
CH ₂ (Indoline, C2) ~3.0 - 3.2 t
CH ₂ (Indoline, C3) ~3.4 - 3.6 t
Ar-CH ₂-CH₂-CH₃ ~2.5 - 2.7 t
Ar-CH₂-CH ₂-CH₃ ~1.5 - 1.7 sext

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Quaternary Aromatic C 145 - 150
Aromatic CH 110 - 130
C H₂ (Indoline, C2) ~30 - 35
C H₂ (Indoline, C3) ~45 - 50
Ar-C H₂-CH₂-CH₃ ~30 - 35
Ar-CH₂-C H₂-CH₃ ~20 - 25

Two-dimensional (2D) NMR experiments are crucial for assembling the complete structural puzzle of this compound by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the adjacent protons in the propyl chain and between the protons at C2 and C3 of the indoline ring. It would also help in assigning the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the terminal methyl group of the propyl chain would show a cross-peak with its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes long-range correlations between protons and carbons (typically over two to three bonds). This is vital for connecting different fragments of the molecule. For example, HMBC would show correlations between the protons of the methylene group attached to the aromatic ring and the aromatic carbons, confirming the position of the propyl substituent at C7.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry and conformation of the molecule. In the case of this compound, NOESY could reveal through-space interactions between the protons of the propyl group and the protons of the indoline ring.

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₁H₁₅N), the exact mass can be calculated and compared with the experimentally determined value, confirming the elemental composition of the molecule with a high degree of confidence.

In electron ionization mass spectrometry (EI-MS), the molecule is fragmented into smaller, characteristic ions. The analysis of this fragmentation pattern provides valuable structural information. For this compound, the molecular ion peak [M]⁺ would be observed. Common fragmentation pathways for alkyl-substituted indolines would likely involve the loss of the propyl group or parts of it. A prominent fragment would be expected from the cleavage of the benzylic C-C bond, leading to the loss of an ethyl radical (C₂H₅) to form a stable benzylic cation. Another possible fragmentation is the loss of a propyl radical (C₃H₇).

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment
161 [M]⁺ (Molecular Ion)
132 [M - C₂H₅]⁺

X-ray Crystallography for Definitive Three-Dimensional Structure

While NMR and MS provide extensive structural information, X-ray crystallography offers the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique requires a single crystal of the compound.

Single Crystal X-ray Diffraction Analysis of Dihydroindole Derivatives

For instance, studies on various substituted indoles reveal key structural parameters. nih.govmdpi.com The core 2,3-dihydro-1H-indole structure consists of a benzene ring fused to a five-membered pyrrolidine (B122466) ring. The fusion results in a nearly planar bicyclic system, although the pyrrolidine ring adopts a slight envelope or twist conformation to accommodate the sp³-hybridized carbon atoms at positions 2 and 3. The propyl group at the C-7 position would extend from the benzene portion of the ring system.

Table 1: Representative Crystallographic Data for an Indole (B1671886) Derivative (Ethyl 5-chloro-1H-indole-2-carboxylate). nih.gov Note: This data is for a related compound and serves as an illustrative example.
ParameterValue
Chemical FormulaC₁₁H₁₀ClNO₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.9308(2)
b (Å)10.9695(3)
c (Å)14.7966(4)
β (°)98.6180(10)
Volume (ų)900.07(5)

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state architecture of this compound is governed by non-covalent intermolecular interactions. mdpi.com The most significant of these are hydrogen bonding and π-π stacking.

The secondary amine (N-H) group in the indoline ring is a classic hydrogen bond donor. It can form strong N-H···N or N-H···O hydrogen bonds if suitable acceptor atoms are present on neighboring molecules, often leading to the formation of dimers or extended chains in the crystal lattice. nih.goviucr.org In the absence of stronger acceptors, the π-system of the aromatic ring of an adjacent molecule can act as a weak hydrogen bond acceptor, resulting in N-H···π interactions. iucr.orgnih.gov These interactions are crucial in dictating the packing of molecules in biological systems and organic materials. iucr.org

Table 2: Typical Intermolecular Interaction Geometries in Indole Derivatives. nih.govacs.org
Interaction TypeTypical Distance (Å)Description
N-H···π~3.41Hydrogen bond between the amine proton and the π-cloud of an adjacent aromatic ring.
π-π Stacking~3.34Distance between the mean planes of stacked aromatic rings.
C-H···π~2.72Weak hydrogen bond between a carbon-bound hydrogen and a π-system.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including FTIR and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its distinct structural features. Data from the parent compound, indoline, and other indoles serve as a reliable guide. nist.govresearchgate.net

Table 3: Expected Characteristic FTIR Absorption Bands for this compound. researchgate.net
Frequency Range (cm⁻¹)VibrationFunctional Group
3350 - 3450N-H StretchSecondary Amine (Indoline)
3000 - 3100C-H StretchAromatic Ring
2850 - 2960C-H StretchAliphatic (Propyl, Pyrrolidine)
1450 - 1620C=C StretchAromatic Ring
1250 - 1350C-N StretchAromatic Amine
730 - 770=C-H Bend (out-of-plane)Substituted Benzene

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. For molecules with aromatic rings, Raman spectroscopy is particularly effective.

In the Raman spectrum of this compound, the most intense signals are expected to arise from the aromatic ring vibrations. The symmetric "ring breathing" mode of the indole moiety typically gives a very strong band, often observed around 750-760 cm⁻¹ and another out-of-phase breathing mode near 1010 cm⁻¹. acs.orgresearchgate.net Other significant bands include the aromatic C=C stretching modes between 1300 and 1600 cm⁻¹. acs.org The N-H bending mode can also be observed, often near 880 cm⁻¹. researchgate.net The aliphatic C-H stretching and bending modes of the propyl group are generally weaker in Raman spectra compared to the aromatic signals.

Table 4: Expected Prominent Raman Shifts for this compound. acs.orgresearchgate.net
Frequency Range (cm⁻¹)VibrationFunctional Group
~1550Aromatic C=C StretchIndole Ring
~1335Ring Stretch/DeformationIndole Ring
~1010Ring Breathing (out-of-phase)Indole Ring
~880N-H BendIndoline N-H
~760Ring Breathing (in-phase)Indole Ring

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis absorption and fluorescence emission spectroscopy probe the electronic transitions within a molecule, providing information about the chromophore. The chromophore in this compound is the indoline system.

The UV-Vis spectrum of indoline derivatives is characterized by π → π* transitions within the aromatic ring. researchgate.net Unlike the fully aromatic indole, which shows distinct absorption bands (typically around 270-290 nm), the saturation of the 2,3-bond in indoline alters the electronic structure. researchgate.net This generally results in a spectrum that more closely resembles a substituted aniline. Typical absorption maxima for indoline itself are observed around 240 nm and 290 nm. The addition of an alkyl group like propyl at the 7-position is expected to cause a minor red-shift (bathochromic shift) of these absorption bands due to its electron-donating inductive effect.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. Indole and its derivatives are well-known for their fluorescent properties. researchgate.netnih.gov Upon excitation at a wavelength corresponding to an absorption band (e.g., ~290 nm), this compound would be expected to exhibit fluorescence emission at a longer wavelength (a phenomenon known as the Stokes shift). The emission maximum for indoline derivatives typically falls in the range of 310-350 nm. The fluorescence quantum yield and lifetime are sensitive to the molecular structure and the local environment.

Table 5: Expected Electronic Transition Data for this compound. researchgate.netresearchgate.net
TechniqueParameterExpected ValueTransition
UV-Vis Absorptionλmax 1~240-245 nmπ → π
UV-Vis Absorptionλmax 2~290-295 nmπ → π
Fluorescenceλemission~310-350 nmEmission from S₁ state

Computational Chemistry and Theoretical Investigations of 7 Propyl 2,3 Dihydro 1h Indole

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about the electronic distribution and geometric arrangement of atoms within a molecule. For indole (B1671886) derivatives, these calculations are routinely used to determine stable structures and electronic properties. researchgate.net

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. researchgate.net It is particularly effective for optimizing molecular geometries and predicting vibrational frequencies. researchgate.net For molecules in the indole family, functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) have been shown to yield results that are in good agreement with experimental data from X-ray diffraction and spectroscopic techniques. researchgate.netresearchgate.net

DFT calculations for 7-propyl-2,3-dihydro-1H-indole would typically begin with a geometry optimization to find the lowest energy arrangement of its atoms. From this optimized structure, a wealth of information can be derived, including bond lengths, bond angles, and dihedral angles. Furthermore, analyses of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can describe the charge transfer within the molecule and indicate its chemical reactivity. bohrium.com The molecular electrostatic potential (MEP) map can also be calculated to visualize electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. bohrium.comacs.org

Table 1: Illustrative Optimized Geometrical Parameters for a 2,3-dihydro-1H-indole Ring System (DFT/B3LYP) Note: This table provides representative data for the core ring system based on general findings for indole derivatives and is not from a specific study on this compound.

ParameterBond/AngleTypical Calculated Value
Bond LengthC(7a)-N(1)~1.39 Å
N(1)-C(2)~1.46 Å
C(2)-C(3)~1.54 Å
C(3)-C(3a)~1.51 Å
C(3a)-C(7a)~1.40 Å
Bond AngleC(7a)-N(1)-C(2)~109°
N(1)-C(2)-C(3)~103°
C(2)-C(3)-C(3a)~103°
Dihedral AngleN(1)-C(2)-C(3)-C(3a)~15° (Envelope)

Ab Initio and Semi-Empirical Methods

Beyond DFT, other quantum mechanical methods are available for molecular investigation. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data for parametrization. libretexts.org These methods can be highly accurate but are computationally demanding, which often limits their application to smaller molecules. libretexts.org

In contrast, semi-empirical methods (such as AM1 and PM3) are computationally much faster because they incorporate parameters derived from experimental data to simplify calculations. scribd.comrsc.org This speed makes them suitable for very large molecules or for dynamic simulations where a vast number of calculations are needed. rsc.org However, their accuracy is dependent on the quality of the parametrization for the specific types of molecules being studied and is generally lower than that of DFT or ab initio methods. libretexts.orgscribd.com

Conformational Analysis and Energy Landscape Mapping

The flexibility of the propyl group attached to the indole ring at the 7-position means that this compound can exist in multiple conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. Computational methods can map the potential energy landscape by systematically rotating the single bonds of the propyl chain. acs.org This process identifies the most stable low-energy conformers and the energy barriers that separate them. Understanding the preferred conformation is critical as it can influence the molecule's physical properties and its ability to interact with other molecules. Such computational analyses are often used in conjunction with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for investigating the pathways of chemical reactions. sci-hub.se By modeling the reactants, products, and any intermediates, researchers can map out the entire reaction coordinate. A key aspect of this is the identification of the transition state—the highest energy point along the reaction pathway that determines the reaction's activation energy. beilstein-journals.org

For a molecule like this compound, theoretical studies could be used to predict its reactivity in various organic reactions, such as electrophilic aromatic substitution on the benzene (B151609) ring or reactions involving the secondary amine in the dihydropyrrole ring. DFT calculations can help determine whether a proposed mechanism is energetically feasible and can rationalize the regioselectivity observed in experiments. acs.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

One of the most practical applications of quantum chemical calculations is the prediction of spectroscopic data. researchgate.net Calculated NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (FT-IR and FT-Raman) can be compared with experimental spectra to confirm a molecule's structure. bohrium.comacs.org DFT methods have proven to be particularly successful in this area, often providing a high degree of correlation between theoretical and experimental values. researchgate.net For instance, the vibrational frequencies calculated using DFT are typically scaled by a known factor to account for approximations in the method and to improve the match with experimental spectra. researchgate.net

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for a 7-Substituted-2,3-dihydro-1H-indole System Note: This table provides hypothetical chemical shift ranges based on the general structure and is not from a specific study on this compound.

NucleusPositionPredicted Chemical Shift (ppm)
¹HN-H4.0 - 5.5
H-23.5 - 3.8
H-32.9 - 3.2
H-4, H-5, H-66.5 - 7.2
Propyl-CH₂ (alpha)2.5 - 2.8
¹³CC-247 - 50
C-330 - 33
C-4, C-5, C-6115 - 130
C-3a, C-7a125 - 150
Propyl-C (alpha)35 - 40

Analysis of Non-Covalent Interactions and Molecular Recognition

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-stacking, are crucial in determining the supramolecular structure and molecular recognition properties of a compound. rsc.org For this compound, the N-H group can act as a hydrogen bond donor, while the aromatic ring can participate in π-stacking and C-H···π interactions.

Computational methods like Natural Bond Orbital (NBO), Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) analysis are used to identify and characterize these weak interactions. tandfonline.com NBO analysis, for example, can reveal charge transfer between orbitals, which is indicative of a stabilizing interaction like a hydrogen bond. bohrium.com These analyses provide a detailed picture of the forces that govern how the molecule interacts with itself and with other molecules, such as biological receptors or host molecules in materials science. tandfonline.com

Role of the 2,3 Dihydro 1h Indole Scaffold in Advanced Organic Synthesis

As Chiral Building Blocks and Auxiliaries in Asymmetric Synthesis

The inherent chirality of substituted 2,3-dihydro-1H-indoles, particularly those with stereocenters at the C2 and C3 positions, has rendered them valuable assets in asymmetric synthesis. Enantiopure indolines serve as both chiral building blocks, which are incorporated into the final target molecule, and as chiral auxiliaries, which guide stereoselective transformations before being cleaved.

A notable example is the use of (S)-2,3-dihydro-1H-indole-2-carboxylic acid, a chiral amino acid analog, as a key intermediate in the synthesis of pharmaceuticals. ontosight.airug.nl Its rigid bicyclic structure provides a well-defined spatial arrangement that can effectively control the stereochemical outcome of reactions. For instance, it is a crucial component in the synthesis of angiotensin-converting enzyme (ACE) inhibitors like Indolapril and Perindopril. rug.nl The synthesis of such enantiopure indolines can be achieved through methods like asymmetric hydrogenation of indole (B1671886) derivatives or enzymatic resolution. ontosight.airug.nl

Furthermore, chiral indoline (B122111) derivatives have been employed as ligands in metal-catalyzed asymmetric reactions. The nitrogen atom and other potential coordination sites within the indoline framework can chelate to a metal center, creating a chiral environment that influences the enantioselectivity of reactions such as hydrogenations, cycloadditions, and cross-coupling reactions. The development of novel chiral spirocyclic phosphine (B1218219) ligands based on the indoline scaffold has led to highly enantioselective syntheses of axially chiral N-arylindoles. researchgate.net

Precursors for the Construction of Diverse Heterocyclic Frameworks

The 2,3-dihydro-1H-indole scaffold is a versatile precursor for the synthesis of a wide range of more complex heterocyclic systems. Its reactivity at the nitrogen atom and the aromatic ring, as well as the potential for functionalization at the C2 and C3 positions, allows for various synthetic transformations.

The dearomatization of indoles to form indolines is a powerful strategy to access three-dimensional structures from flat aromatic precursors. nih.gov These indolines can then undergo further reactions to build intricate molecular architectures. For example, the nucleophilic character of the indoline nitrogen and the C3 position is exploited in cascade reactions to construct tricyclic indole frameworks like 2,3-dihydro-1H-pyrrolo[1,2-a]indoles. researchgate.net

Starting MaterialReagent/CatalystProductReference
Indoles1,2-diaza-1,3-dienes / Zn(II) catalystPolycyclic fused indolines nih.govnih.gov
Tryptamine (B22526) derivatives-Hexahydropyrrolo[2,3-b]indoline acs.org
Indolyl-2-carbinolsDienophiles / Cu(OTf)22,3-dihydro-1H-pyrrolo[1,2-a]indoles researchgate.net
2-Indolylmethyl acetatesα-amino acid methyl esters2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones nih.gov

Synthesis of Complex Polycyclic Fused Indoline Scaffolds

The construction of polycyclic fused indoline scaffolds is a significant area of research due to their prevalence in biologically active natural products. nih.govacs.org Methodologies to access these complex structures often involve the strategic use of 2,3-dihydro-1H-indole derivatives.

One approach involves the cycloaddition reactions of indoles to generate fused indoline systems. For example, a Zn(II)-catalyzed reaction of indoles with 1,2-diaza-1,3-dienes can lead to either [3+2] or [4+2] cycloaddition products, yielding different polycyclic fused indoline scaffolds depending on the substituents. nih.govnih.gov Another powerful strategy is the cyclopropanation of tryptamine derivatives followed by a ring-opening/iminium cyclization cascade, which has been used to construct various indoline alkaloid skeletons. acs.org These methods provide efficient access to rigid and structurally complex molecules that are of great interest in medicinal chemistry. nih.gov

Modular Assembly of N-Fused Indole Derivatives

The modular assembly of N-fused indole derivatives represents a highly efficient strategy for generating molecular diversity. This approach often utilizes multicomponent reactions (MCRs) where three or more starting materials are combined in a one-pot synthesis to create complex products. semanticscholar.orgrsc.orgnih.gov

A notable example is the multicomponent reaction of indoles, formaldehyde, and amino hydrochlorides to rapidly assemble indole-fused seven-membered heterocycles such as oxadiazepines and thiadiazepines. semanticscholar.orgrsc.orgnih.gov This method allows for the incorporation of various functional groups from the starting materials, leading to a diverse library of compounds. Such strategies are valuable for the late-stage modification of biologically active molecules, including peptides containing tryptophan. nih.gov The development of these modular approaches significantly expands the accessible chemical space for N-fused indole derivatives, which are important pharmacophores. nih.gov

Strategies for Diversity-Oriented Synthesis Utilizing Dihydroindoles

Diversity-oriented synthesis (DOS) is a powerful approach for the rapid generation of structurally diverse and complex small molecules for high-throughput screening and drug discovery. nih.govscispace.comfrontiersin.org The 2,3-dihydro-1H-indole scaffold is an excellent starting point for DOS due to its inherent structural complexity and the numerous possibilities for divergent synthetic pathways.

Starting from a common dihydroindole core, a variety of transformations can be employed to introduce skeletal, stereochemical, and functional group diversity. scispace.com For example, a chiral bicyclic lactam derived from an indoline can serve as a pluripotent intermediate, where the α-methylene group acts as a key point for transformations to generate a diverse range of α- and β-amino acids. researchgate.net The ability to access a wide array of sp3-rich, three-dimensional structures from a single dihydroindole precursor is a hallmark of successful DOS strategies. frontiersin.orgresearchgate.net These libraries of diverse indoline-based compounds are valuable for screening against a wide range of biological targets. nih.gov

Development of Novel Synthetic Methodologies Inspired by Dihydroindole Reactivity

The unique reactivity of the 2,3-dihydro-1H-indole scaffold has inspired the development of new synthetic methods with broad applications in organic chemistry. The propensity of indoles to undergo dearomatization reactions to form indolines has been a particularly fruitful area of research. nih.govresearchgate.net

For instance, visible-light-induced photocatalysis has emerged as a powerful tool for the dearomative cycloaddition of indoles, leading to the formation of polycyclic indolines. researchgate.net These mild and efficient reactions provide access to complex molecular architectures that were previously difficult to synthesize. Furthermore, the development of a reductive interrupted Fischer indolization process allows for the concise assembly of the 20-oxoaspidospermidine framework, a key intermediate in the synthesis of various dihydroindole Aspidosperma alkaloids. acs.org The study of dihydroindole reactivity has also led to innovations in areas such as gold-catalyzed annulations of alkynes to form indole skeletons and palladium-catalyzed intramolecular amidation for the synthesis of nitrogen-containing rings. researchgate.netresearchgate.net

Precursor/ScaffoldReaction TypeKey OutcomeReference
Indole systemsVisible-light-driven dearomative annulationPolycyclic indolines researchgate.net
Hydrazine and N,O-acetalReductive interrupted Fischer indolizationTetracyclic indoline unit acs.orgrsc.org
Halo-amides and carbamatesPd-catalyzed intramolecular amidationFive-, six-, and seven-membered rings researchgate.net
Ortho-alkynyl anilinesGold-catalyzed annulationsIndole architectures researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthesis routes for 7-propyl-2,3-dihydro-1H-indole, and what critical parameters influence yield?

  • Methodological Answer : The synthesis typically involves chlorination at the 7-position and alkylation (propyl group introduction) at the 1-position of the indole core. Key steps include:

  • Chlorination : Use of reagents like sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–25°C) to avoid over-chlorination .
  • Alkylation : Propyl groups can be introduced via Friedel-Crafts alkylation or nucleophilic substitution, requiring anhydrous conditions and catalysts like AlCl₃ .
  • Purification : Column chromatography with hexane/ethyl acetate gradients is critical for isolating high-purity products. Yield optimization depends on reaction time, stoichiometry, and temperature control .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., propyl chain integration at δ 0.8–1.5 ppm for CH₃ and CH₂ groups) and dihydroindole saturation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₁H₁₃NCl: calculated 194.07 Da) and isotopic patterns for chlorine .
  • IR Spectroscopy : Bands near 3400 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (aromatic C=C) confirm structural features .

Q. Which biological targets are associated with this compound in preliminary studies?

  • Methodological Answer : The compound shows affinity for serotonin receptors (5-HT subtypes) and enzymes like monoamine oxidase (MAO). Researchers should:

  • Use radioligand binding assays (e.g., ³H-5-HT displacement) to quantify receptor interactions .
  • Perform enzymatic inhibition studies with MAO-A/MAO-B isoforms and spectrophotometric detection of reaction products .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and regioselectivity?

  • Methodological Answer :

  • Catalyst Screening : Compare palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling steps, as Pd(OAc)₂ may enhance regioselectivity in indole functionalization .
  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature (40–80°C), solvent polarity (DMF vs. THF), and reaction time (12–24 hrs) .
  • In-line Monitoring : Employ FTIR or HPLC to track intermediate formation and adjust conditions dynamically .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Replicate studies using uniform cell lines (e.g., HEK-293 for receptor assays) and control for batch-to-batch compound purity via HPLC (>98% purity) .
  • Enantiomeric Analysis : Use chiral chromatography to isolate enantiomers, as impurities in racemic mixtures may skew activity profiles .
  • In Silico Validation : Perform molecular docking (AutoDock Vina) to compare binding modes with conflicting activity datasets .

Q. What strategies enable regioselective functionalization of the indole core for SAR studies?

  • Methodological Answer :

  • Protecting Groups : Use Boc (tert-butoxycarbonyl) to block the indole NH, directing electrophiles to the 7-position .
  • Directed C-H Activation : Employ Pd-catalyzed C-H arylation with directing groups (e.g., pyridine auxiliaries) to target specific positions .
  • Computational Guidance : DFT calculations (Gaussian 09) predict reactivity trends for substituent effects .

Q. How to evaluate the stability of this compound under varying storage and experimental conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Expose the compound to stressors (40°C/75% RH, acidic/basic buffers) and monitor degradation via HPLC-MS every 24 hours .
  • Light Sensitivity Testing : Use USP-controlled light cabinets to assess photodegradation kinetics .
  • Cryopreservation : Store aliquots at -80°C under argon to prevent oxidation, validated by periodic NMR checks .

Q. What computational methods are effective for studying receptor-binding mechanisms?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER or GROMACS) to analyze ligand-receptor conformational stability .
  • Binding Free Energy Calculations : Use MM/GBSA or MM/PBSA to quantify contributions of key residues (e.g., Trp358 in 5-HT₃ receptors) .
  • Pharmacophore Modeling : Generate 3D pharmacophores (Schrödinger) to identify critical interaction motifs for lead optimization .

Q. How do structural analogs of this compound influence pharmacological activity?

  • Methodological Answer :

  • SAR Libraries : Synthesize analogs with varied substituents (e.g., 7-fluoro, 3-methyl) using parallel synthesis techniques .
  • Functional Assays : Test analogs in dose-response curves (IC₅₀/EC₅₀) for targets like MAO-B inhibition or 5-HT₂A antagonism .
  • Meta-Analysis : Use cheminformatics tools (KNIME, Pipeline Pilot) to correlate substituent properties (logP, polar surface area) with activity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.